4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde
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Overview
Description
4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde is an organic compound with the molecular formula C25H24O and a molecular weight of 340.457 g/mol It is characterized by the presence of a benzaldehyde group attached to a phenylethenyl moiety, which is further substituted with a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde can be achieved through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-tert-butylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out under reflux conditions in an ethanol or methanol solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zeolites or solid acids may also be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzoic acid.
Reduction: 4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and dyes
Mechanism of Action
The mechanism of action of 4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenylethenyl moiety may also interact with hydrophobic pockets in proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A compound with similar tert-butyl substitution but different functional groups.
4-tert-Butylbenzyl alcohol: A related compound with a hydroxyl group instead of an aldehyde group.
4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with tert-butyl groups on both phenyl rings.
Uniqueness
4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde is unique due to its combination of a benzaldehyde group with a phenylethenyl moiety and tert-butyl substitution. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
675202-66-1 |
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Molecular Formula |
C25H24O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-[2-(4-tert-butylphenyl)-2-phenylethenyl]benzaldehyde |
InChI |
InChI=1S/C25H24O/c1-25(2,3)23-15-13-22(14-16-23)24(21-7-5-4-6-8-21)17-19-9-11-20(18-26)12-10-19/h4-18H,1-3H3 |
InChI Key |
XCTUSAIZKUDQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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